molecular formula C11H15N3OS2 B5977237 N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide CAS No. 588685-99-8

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B5977237
CAS No.: 588685-99-8
M. Wt: 269.4 g/mol
InChI Key: MJHFAVJKXLQIBY-UHFFFAOYSA-N
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Description

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a hydrazinecarbothioamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with a benzothiophene derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiophene compounds. These products have various applications in different fields of research and industry .

Scientific Research Applications

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and hydrazinecarbothioamides, such as:

Uniqueness

N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific combination of a benzothiophene ring and a hydrazinecarbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS2/c1-12-11(16)14-13-10(15)8-6-17-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHFAVJKXLQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CSC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120384
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588685-99-8
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588685-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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